molecular formula C16H13N5O6S2 B4624407 2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenesulfonamide

2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenesulfonamide

Cat. No. B4624407
M. Wt: 435.4 g/mol
InChI Key: SQJJWHIEDQQDBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenesulfonamide, also known as PPSB, is a chemical compound that has gained significant attention in scientific research due to its potential use in the treatment of various diseases. It is a sulfonamide-based compound that has been synthesized through various methods and has shown promising results in preclinical studies.

Scientific Research Applications

Hydroprocessing Catalysts

Transition metal phosphides, including derivatives of benzenesulfonamide, have emerged as a promising class of catalysts due to their high activity and stability in hydroprocessing. These materials are strong and hard, resembling ceramics, yet retain electronic and magnetic properties akin to metals, displaying exceptional performance in hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) processes. Notably, the most active phosphide, Ni2P, surpasses the activity of promoted sulfides, making it a promising catalyst for deep HDS in the presence of nitrogen and aromatic compounds (Oyama et al., 2009).

Synthesis of Cyclic Compounds

Research on the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide showcases the versatility of sulfonamide derivatives in organic syntheses and pharmaceutical industries. These efforts have led to the development of unique polyheterocyclic compounds, multifunctional click cycloalkyne agents, and improved methods for synthesizing cyclopenta[c]piperidine alkaloids, indicating the broad potential of aminobenzenesulfonamide derivatives in drug discovery and functional molecule development (Kyosuke Kaneda, 2020).

Carbonic Anhydrase Inhibitors

Sulfonamide derivatives, including benzenesulfonamides, have been extensively studied for their carbonic anhydrase inhibitory action. These compounds, crucial in various therapeutic applications such as diuretics, demonstrate significant activity against different isoforms of carbonic anhydrase, underlying their importance in managing conditions like obesity, cancer, epilepsy, and hypertension. The therapeutic activity of these sulfonamide CA inhibitors is enhanced when combined with other agents, offering a better treatment modality for cardiovascular diseases and obesity (Carta & Supuran, 2013).

properties

IUPAC Name

2-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O6S2/c22-21(23)14-4-1-2-5-15(14)29(26,27)19-12-6-8-13(9-7-12)28(24,25)20-16-17-10-3-11-18-16/h1-11,19H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJJWHIEDQQDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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